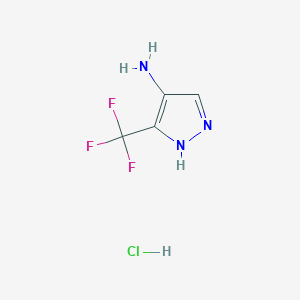

3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

描述

3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

作用机制

Target of Action

It is known that many trifluoromethyl group-containing drugs have been approved by the fda over the past 20 years . These drugs exhibit numerous pharmacological activities, suggesting a wide range of potential targets .

Mode of Action

It’s worth noting that fenfluramine, a drug containing a trifluoromethyl group, acts as a serotonin releasing agent, an agonist of the serotonin 5-ht2 receptors, and a σ1 receptor positive modulator . This might provide some insight into the potential interactions of 3-(Trifluoromethyl)-1H-pyrazol-4-amine hydrochloride with its targets.

Biochemical Pathways

It is known that fluorine-containing compounds significantly affect pharmaceutical growth and make up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) . This suggests that this compound could potentially influence a variety of biochemical pathways.

Pharmacokinetics

For fenfluramine, a drug containing a trifluoromethyl group, the elimination half-life is reported to be between 13 and 30 hours . This might provide some insight into the potential pharmacokinetics of this compound.

Result of Action

It is known that many trifluoromethyl group-containing drugs have been approved by the fda over the past 20 years . These drugs exhibit numerous pharmacological activities, suggesting a wide range of potential molecular and cellular effects.

Action Environment

It is known that the development of fluorinated organic chemicals is becoming an increasingly important research topic . This suggests that environmental factors could potentially influence the action of this compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with ammonia or an amine in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and pressures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity required for its applications in research and industry .

化学反应分析

Types of Reactions

3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

科学研究应用

3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it useful in studying enzyme inhibition and protein interactions.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

相似化合物的比较

Similar Compounds

3-(trifluoromethyl)pyridine: Another trifluoromethyl-containing compound with applications in agrochemicals and pharmaceuticals.

4-methyl-5-(trifluoromethyl)-1H-pyrazole: A similar pyrazole derivative with potential anticancer properties.

Uniqueness

3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .

生物活性

3-(Trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its mechanism of action, pharmacological effects, and potential applications in various fields, particularly in medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which significantly influences its biological activity. The presence of this group enhances lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it has been studied for its effects on:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes, including those involved in metabolic pathways related to cancer and inflammation.

- Antimicrobial Activity : Preliminary studies indicate that this pyrazole derivative exhibits antimicrobial properties, potentially useful against a range of pathogens .

- Insecticidal Properties : It acts as a proinsecticide by targeting chordotonal neurons in insects, leading to impaired mechanosensation.

Biological Activity Overview

1. Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

2. Insecticidal Activity

Research demonstrated that the compound effectively reduced the activity of chordotonal neurons in model insect species. This inhibition led to decreased locomotor activity and increased mortality rates in treated populations, showcasing its effectiveness as an insecticide.

Pharmacokinetics

The pharmacokinetic profile of this compound reflects its absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : Rapid absorption observed in animal models.

- Distribution : High tissue distribution due to lipophilicity.

- Metabolism : Primarily metabolized through N-dealkylation pathways.

- Excretion : Mainly eliminated via feces with minimal renal clearance.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives, indicating that modifications at the trifluoromethyl position can enhance biological efficacy. For instance, compounds with this modification have shown increased potency against specific targets compared to non-fluorinated analogs .

属性

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3.ClH/c5-4(6,7)3-2(8)1-9-10-3;/h1H,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOSSDARSGHQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443279-74-0 | |

| Record name | 1H-Pyrazol-4-amine, 3-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。